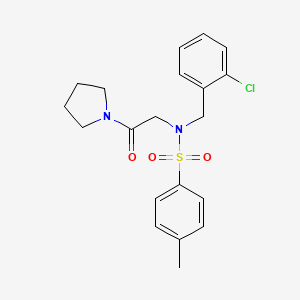
4-nitrobenzyl N-(diphenylacetyl)glycinate
Vue d'ensemble
Description
4-nitrobenzyl N-(diphenylacetyl)glycinate, also known as NDGA, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. NDGA is a potent inhibitor of lipoxygenase, an enzyme that is involved in the synthesis of leukotrienes, which are inflammatory mediators.
Mécanisme D'action
4-nitrobenzyl N-(diphenylacetyl)glycinate inhibits lipoxygenase, an enzyme that catalyzes the synthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators that play a role in various diseases such as asthma, arthritis, and cancer. By inhibiting lipoxygenase, this compound reduces the production of leukotrienes and thereby reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has antioxidant effects by scavenging free radicals and reducing oxidative stress. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-nitrobenzyl N-(diphenylacetyl)glycinate has several advantages for lab experiments. This compound is a potent inhibitor of lipoxygenase, which makes it a useful tool for studying the role of lipoxygenase in various diseases. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is insoluble in water and requires organic solvents for its preparation. This compound can also inhibit other enzymes such as cyclooxygenase, which can complicate the interpretation of results.
Orientations Futures
4-nitrobenzyl N-(diphenylacetyl)glycinate has potential applications in various diseases such as cancer, inflammation, and cardiovascular diseases. Future research should focus on the development of new this compound derivatives with improved pharmacological properties such as solubility, bioavailability, and selectivity. Additionally, future research should investigate the mechanism of action of this compound in more detail to identify new therapeutic targets. Finally, future research should investigate the safety and toxicity of this compound in animal models and humans to pave the way for its clinical development.
Applications De Recherche Scientifique
4-nitrobenzyl N-(diphenylacetyl)glycinate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 2-[(2,2-diphenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-21(30-16-17-11-13-20(14-12-17)25(28)29)15-24-23(27)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPSYWAYIXOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3541582.png)
![N-[4-(benzyloxy)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B3541585.png)

![5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541592.png)
![N-[3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]benzamide](/img/structure/B3541600.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3541603.png)
![N-(3-acetylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3541605.png)
![3-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3541616.png)
![2-[2-methyl-4-(4-morpholinyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3541624.png)
![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3541634.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3541635.png)
![4-{[4-chloro-2-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]methyl}benzoic acid](/img/structure/B3541652.png)

![4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3541667.png)